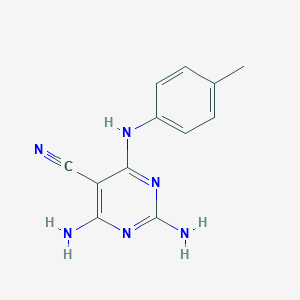![molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3](/img/structure/B498953.png)
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H19N3O4S2 . It is listed in various chemical databases and is available from certain suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a thiazole ring and an isopropoxy group . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Sulfonamides in Medicinal Chemistry
Sulfonamides possess a primary sulfonamide moiety critical for their biological activity. This class of compounds has been utilized in various drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, among others. Novel sulfonamides have shown promise in targeting specific isoforms of carbonic anhydrase for the treatment of glaucoma, cancer, and obesity. The ongoing development of sulfonamides aims at enhancing selectivity and potency for therapeutic applications, suggesting a potential area of research for novel compounds like 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in similar therapeutic areas (Carta, Scozzafava, & Supuran, 2012).
Optoelectronic Applications
Research on heterocyclic compounds, such as thiazoles and benzothiazines, has explored their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and photoelectric conversion elements. The structural motif of compounds like this compound could be of interest for developing new optoelectronic materials, given the importance of nitrogen and sulfur heteroatoms in modulating electronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antifungal and Immunomodulating Activities
The study of 1,4-benzothiazine azole derivatives has demonstrated significant antifungal and immunomodulating activities. These compounds exhibit diverse biological effects, including the potential for anti-Candida activity and the ability to stimulate protective immune responses. The investigation of the structural features and substituents of these molecules has provided insights into their mechanism of action, suggesting a promising area for the development of novel antifungal agents with added immunomodulatory benefits. This could hint at potential research directions for compounds with similar structures or functional groups (Schiaffella & Vecchiarelli, 2001).
Environmental Applications
Sulfamethoxazole, another sulfonamide, has been studied for its environmental persistence and methods for its removal from aqueous solutions. This research is critical for understanding the environmental impact of sulfonamides and developing cleaner, more efficient technologies for water treatment. The findings from such studies could inform research on the environmental behavior of related compounds, including their stability, degradation pathways, and the efficacy of removal techniques (Prasannamedha & Kumar, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B498871.png)
![3-(ethylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498872.png)
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498873.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498875.png)
![4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
![4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498877.png)
![1H-benzimidazol-2-ylmethyl 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl sulfide](/img/structure/B498878.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B498880.png)
![4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether](/img/structure/B498884.png)
![2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B498885.png)
![N-(4-chlorophenyl)-2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetamide](/img/structure/B498886.png)
![3-chloro-4-methylphenyl 2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethyl ether](/img/structure/B498888.png)
![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)

